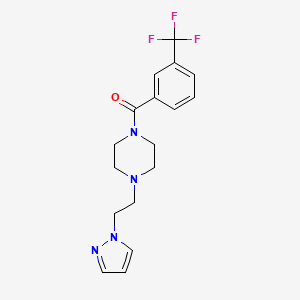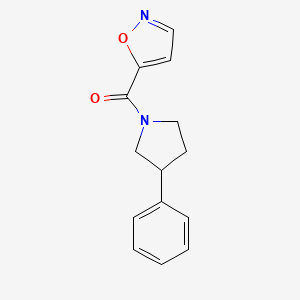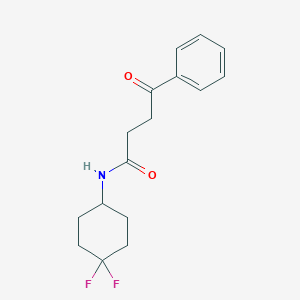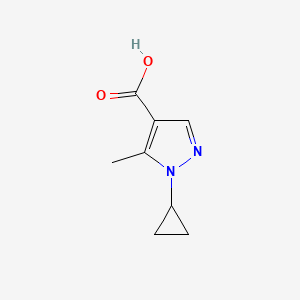
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TFP or TFP-methanone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Scientific Research Applications
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been extensively studied for its potential applications in pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical industry, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been identified as a potential lead compound for the development of novel drugs due to its ability to inhibit certain enzymes and receptors. The compound has also been studied for its anti-inflammatory and anticancer properties.
In materials science, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. The compound has also been studied for its potential applications in organic electronics and optoelectronics.
In organic synthesis, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been used as a reagent for the synthesis of various organic compounds such as pyrazoles, pyridines, and benzimidazoles. The compound has also been used as a catalyst for various organic reactions such as Suzuki-Miyaura coupling and Heck reaction.
Mechanism of Action
The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone is not fully understood. However, it has been suggested that the compound inhibits certain enzymes and receptors by binding to their active sites. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4. The compound has also been shown to bind to certain receptors such as adenosine A2A receptor and histamine H3 receptor.
Biochemical and Physiological Effects:
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, analgesic, and anticancer properties. The compound has also been shown to have anxiolytic and antidepressant effects. However, the exact mechanism of these effects is not fully understood.
Advantages and Limitations for Lab Experiments
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has a high yield. The compound is also stable under normal laboratory conditions. However, the compound has some limitations. The compound is relatively expensive, and it may not be readily available in some laboratories. The compound is also toxic and should be handled with care.
Future Directions
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has several potential future directions. In the pharmaceutical industry, the compound can be further studied for its potential applications in the development of novel drugs. The compound can also be studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
In materials science, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be studied for its potential applications in the development of novel organic materials such as polymers, dendrimers, and metal-organic frameworks. The compound can also be studied for its potential applications in organic electronics and optoelectronics.
In organic synthesis, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be studied for its potential applications as a reagent and catalyst for various organic reactions. The compound can also be studied for its potential applications in the synthesis of various organic compounds such as pyrazoles, pyridines, and benzimidazoles.
Conclusion:
In conclusion, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The compound has been extensively studied for its potential applications in the development of novel drugs, the synthesis of organic materials, and the synthesis of various organic compounds. The compound has several advantages for lab experiments, but it also has some limitations. The compound has several potential future directions, and further studies are needed to fully understand its potential applications.
Synthesis Methods
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be synthesized by reacting 3-(trifluoromethyl)benzaldehyde with 1-(2-aminoethyl)piperazine and 1H-pyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and yields (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone as a white solid. The purity of the compound can be improved by recrystallization and purification techniques.
properties
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-1-3-14(13-15)16(25)23-10-7-22(8-11-23)9-12-24-6-2-5-21-24/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXOZVIKFCOIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)


![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)





![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
